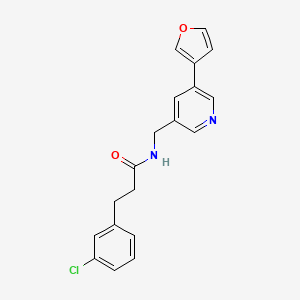![molecular formula C21H30N4O B2947659 N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide CAS No. 1241056-27-8](/img/structure/B2947659.png)
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, also known as CPP-ACP, is a peptide that has been widely studied for its potential applications in various fields, including dentistry, drug delivery, and tissue engineering. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 455.6 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been extensively studied for its potential applications in dentistry. It has been shown to be effective in preventing dental caries by remineralizing tooth enamel and inhibiting the growth of cariogenic bacteria. This compound has also been used as a drug delivery system for various drugs, including antibiotics, anti-inflammatory agents, and anticancer drugs. In addition, this compound has been investigated for its potential applications in tissue engineering, where it can be used as a scaffold material to promote cell growth and tissue regeneration.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide involves the formation of complexes with calcium and phosphate ions, which are the building blocks of tooth enamel. These complexes help to stabilize the calcium and phosphate ions, preventing their precipitation and promoting their uptake by the tooth enamel. In addition, this compound has been shown to inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by tooth enamel, leading to remineralization and strengthening of the tooth structure. This compound has also been shown to inhibit the growth of cariogenic bacteria, leading to a reduction in the incidence of dental caries. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is its ability to promote remineralization of tooth enamel and inhibit the growth of cariogenic bacteria, making it a promising candidate for the prevention and treatment of dental caries. This compound is also biocompatible and biodegradable, making it suitable for use in tissue engineering applications. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in clinical settings. In addition, further research is needed to fully understand the safety and efficacy of this compound in various applications.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide. One area of focus is the development of new methods for the synthesis of this compound that are more cost-effective and scalable. Another area of focus is the optimization of this compound for use in drug delivery systems, including the development of new formulations and delivery methods. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in tissue engineering and other fields. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in various applications.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide involves the reaction of 1-cyanocyclohexylamine with 4-(2-phenylethyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain this compound as a white crystalline powder. The synthesis method has been optimized to obtain high yields of this compound with good purity.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c22-18-21(10-5-2-6-11-21)23-20(26)17-25-15-13-24(14-16-25)12-9-19-7-3-1-4-8-19/h1,3-4,7-8H,2,5-6,9-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREOITQOFMRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2947577.png)




![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)

![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)

![2-(ethylthio)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2947591.png)

![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)

